7-Bromoquinolin-5-ol

Vue d'ensemble

Description

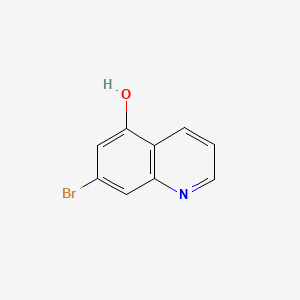

7-Bromoquinolin-5-ol is a chemical compound with the molecular formula C9H6BrNO It is a derivative of quinoline, a heterocyclic aromatic organic compound The structure of this compound consists of a quinoline ring system with a bromine atom at the 7th position and a hydroxyl group at the 5th position

Applications De Recherche Scientifique

7-Bromoquinolin-5-ol has several scientific research applications, including:

Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds.

Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.

Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active quinoline derivatives.

Mécanisme D'action

Target of Action

It is known that quinoline derivatives, such as 8-hydroxyquinoline, exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . Therefore, it is plausible that 7-Bromoquinolin-5-ol may interact with similar targets.

Mode of Action

For instance, 8-Hydroxyquinoline derivatives have been reported to exhibit antimicrobial, anticancer, and antifungal activities

Result of Action

Given the known biological activities of quinoline derivatives, it is plausible that this compound could have significant effects at the molecular and cellular levels .

Action Environment

Factors such as temperature, ph, and presence of other molecules could potentially influence the action of this compound .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromoquinolin-5-ol typically involves the bromination of 8-hydroxyquinoline. One common method is the reaction of 8-hydroxyquinoline with N-bromosuccinimide (NBS) in chloroform, which yields 7-bromoquinolin-8-ol. This intermediate can then be converted to this compound through further chemical transformations .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: 7-Bromoquinolin-5-ol can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The hydroxyl group at the 5th position can participate in oxidation and reduction reactions, leading to the formation of quinone or hydroquinone derivatives.

Coupling Reactions: The compound can undergo coupling reactions with aryl or alkyl halides to form more complex structures.

Common Reagents and Conditions:

N-Bromosuccinimide (NBS): Used for bromination reactions.

Sodium Nitrite (NaNO2) and Hydrochloric Acid (HCl): Used for diazotization reactions.

Sodium Dithionite (Na2S2O4): Used for reduction reactions.

Major Products Formed:

Substituted Quinoline Derivatives: Formed through substitution reactions.

Quinone and Hydroquinone Derivatives: Formed through oxidation and reduction reactions.

Comparaison Avec Des Composés Similaires

8-Hydroxyquinoline: A parent compound with a hydroxyl group at the 8th position.

7-Bromoquinolin-8-ol: A brominated derivative with the bromine atom at the 7th position and a hydroxyl group at the 8th position.

5-Amino-7-bromoquinolin-8-ol: A derivative with an amino group at the 5th position and a bromine atom at the 7th position.

Uniqueness: 7-Bromoquinolin-5-ol is unique due to the specific positioning of the bromine atom and hydroxyl group, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and development.

Activité Biologique

7-Bromoquinolin-5-ol is a derivative of quinoline, characterized by a bromine atom at the 7th position and a hydroxyl group at the 5th position of the quinoline ring. Its molecular formula is CHBrNO. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and antifungal properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, synthesis methods, and comparative studies with related compounds.

The biological activity of this compound is largely attributed to its structural features that allow it to interact with various biological targets.

Target Actions

- Antimicrobial Activity : Quinoline derivatives are known for their antimicrobial properties. Studies suggest that this compound may inhibit the growth of bacteria and fungi by disrupting cellular processes.

- Anticancer Properties : The compound exhibits potential anticancer effects, possibly through induction of apoptosis in cancer cells or inhibition of cell proliferation.

Mode of Action

The specific mechanisms through which this compound exerts its effects include:

- Enzyme Inhibition : The hydroxyl group can participate in hydrogen bonding, potentially inhibiting enzymes critical for microbial survival or cancer cell growth.

- DNA Interaction : Similar to other quinoline derivatives, it may intercalate into DNA, disrupting replication and transcription processes.

Synthesis Methods

The synthesis of this compound typically involves bromination reactions starting from 8-hydroxyquinoline. A common method includes:

- Bromination : Using N-bromosuccinimide (NBS) in chloroform to yield an intermediate.

- Conversion : Further chemical transformations lead to the formation of this compound.

Biological Activity Data

The following table summarizes key findings from recent studies on the biological activity of this compound:

Comparative Studies

Comparative studies with other quinoline derivatives reveal the unique properties of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 8-Hydroxyquinoline | Hydroxyl group at the 8th position | Broad-spectrum antimicrobial and anticancer activities |

| 5-Amino-7-bromoquinolin-8-ol | Amino group at the 5th position | Enhanced antibacterial activity against resistant strains |

| 7-Bromoquinolin-8-ol | Bromine at the 7th position | Moderate anticancer activity |

Case Studies

- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of synthesized derivatives including this compound against various bacterial strains. The compound demonstrated significant inhibition zones comparable to standard antibiotics, indicating its potential as a broad-spectrum antimicrobial agent .

- Anticancer Activity Assessment : In vitro studies on MCF-7 cells showed that treatment with varying concentrations of this compound resulted in dose-dependent apoptosis, suggesting its utility in cancer therapy .

- Synergistic Effects : Research has indicated that combining this compound with other agents enhances its antimicrobial effects, making it a candidate for combination therapies in treating infections caused by resistant bacteria .

Propriétés

IUPAC Name |

7-bromoquinolin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-6-4-8-7(9(12)5-6)2-1-3-11-8/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSLUBMAJPKDQJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2O)Br)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80743887 | |

| Record name | 7-Bromoquinolin-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261677-80-8 | |

| Record name | 7-Bromoquinolin-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.